3,3'-Dibromo-9,9'-bicarbazole

概要

説明

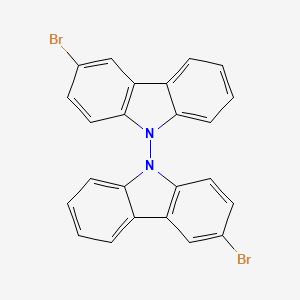

3,3’-Dibromo-9,9’-bicarbazole is an organic compound with the molecular formula C24H14Br2N2 and a molecular weight of 490.19 g/mol . It is a derivative of carbazole, a tricyclic aromatic compound known for its applications in optoelectronics and organic light-emitting diodes (OLEDs) . The compound is characterized by the presence of two bromine atoms at the 3 and 3’ positions of the bicarbazole structure, which significantly influences its chemical properties and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dibromo-9,9’-bicarbazole typically involves the bromination of 9,9’-bicarbazole. One common method is the reaction of 9,9’-bicarbazole with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 3,3’-Dibromo-9,9’-bicarbazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and advanced chromatographic techniques to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

3,3’-Dibromo-9,9’-bicarbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: Reduction of 3,3’-Dibromo-9,9’-bicarbazole can lead to the formation of 9,9’-bicarbazole or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and other nucleophiles in the presence of a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

Oxidation: Potassium permanganate, silver oxide, or other strong oxidizing agents in solvents like acetone or water.

Major Products Formed

科学的研究の応用

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

3,3'-Dibromo-9,9'-bicarbazole serves as a building block in the synthesis of hole transport layers for OLEDs. Its unique electronic properties enhance charge transport and stability, making it suitable for high-performance OLED devices. For instance, devices utilizing this compound have demonstrated external quantum efficiencies exceeding 20% .

Organic Photovoltaic Cells (OPVs)

The compound is also utilized in OPVs due to its ability to absorb light effectively and convert it into electrical energy. Research indicates that incorporating this compound into the active layer can improve the power conversion efficiency of solar cells .

Material Science

Synthesis of Advanced Materials

In material science, this compound acts as a precursor for the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These frameworks are essential for applications in gas storage and separation technologies. For example, COFs derived from this compound have shown potential in acetylene capture and hydrogen chloride sensing .

Flame Retardancy

The bromine atoms in this compound contribute to its flame-retardant properties. This makes it valuable in the formulation of materials that require enhanced fire resistance, particularly in electronics and construction materials .

Biomedical Research

Therapeutic Applications

Recent studies have explored the potential of this compound as a therapeutic agent against various cancers. Its ability to modulate biological pathways has been investigated for treating breast cancer and other malignancies.

Fluorescent Probes

The compound is also being studied for use as a fluorescent probe in biological imaging. Its photophysical properties allow for effective imaging of cellular processes, providing insights into drug delivery mechanisms and cellular interactions .

Case Studies

作用機序

The mechanism of action of 3,3’-Dibromo-9,9’-bicarbazole is primarily related to its electronic properties and ability to participate in various chemical reactions. The bromine atoms at the 3 and 3’ positions enhance the compound’s reactivity, making it a versatile intermediate in organic synthesis . The compound’s electronic structure allows it to interact with various molecular targets, influencing pathways involved in optoelectronic and biological applications .

類似化合物との比較

Similar Compounds

9,9’-Bicarbazole: A parent compound without bromine substituents, used in similar applications but with different reactivity.

3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: A derivative with four bromine atoms, offering different electronic and chemical properties.

N-Phenyl carbazole: Another carbazole derivative with distinct steric and electronic characteristics.

Uniqueness

3,3’-Dibromo-9,9’-bicarbazole is unique due to the specific positioning of bromine atoms, which significantly influences its reactivity and makes it a valuable intermediate in the synthesis of advanced materials and compounds . Its versatility in undergoing various chemical reactions and its applications in optoelectronics and material science further highlight its uniqueness .

生物活性

3,3'-Dibromo-9,9'-bicarbazole (DBBC) is an organic compound with notable biological activities and potential applications in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C24H14Br2N2

- Molecular Weight : 490.19 g/mol

- IUPAC Name : 3-bromo-9-(3-bromocarbazol-9-yl)carbazole

DBBC is synthesized through the bromination of 9,9'-bicarbazole, typically using bromine in solvents like chloroform or carbon tetrachloride. The compound's unique structure, with bromine substituents at the 3 and 3' positions, enhances its reactivity and biological potential.

Biological Activities

DBBC has been investigated for various biological activities:

- Anticancer Activity : Research indicates that DBBC exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Antiviral Properties : Preliminary studies suggest that DBBC may possess anti-HIV activity. The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication .

- Antimicrobial Effects : DBBC has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of DBBC can be attributed to its ability to form reactive intermediates that interact with biomolecules. The bromine atoms enhance electron density and facilitate nucleophilic attacks on cellular components. This reactivity is crucial for its anticancer and antimicrobial activities.

Anticancer Studies

A study published in the Journal of Organic Chemistry reported that DBBC showed potent cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The compound was found to induce apoptosis via the intrinsic pathway by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Antiviral Activity

In a study focusing on HIV, DBBC was found to inhibit HIV-1 replication in human T cells. The compound reduced viral load significantly at concentrations below 10 µM without causing cytotoxicity to the host cells .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of DBBC revealed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and Escherichia coli, indicating promising potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound | Anticancer Activity | Antiviral Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 9,9'-Bicarbazole | Low | Low | Low |

| 3,3',6,6'-Tetrabromo-9,9'-bicarbazole | Moderate | High | High |

DBBC shows superior anticancer activity compared to its parent compound (9,9'-bicarbazole), which lacks bromine substituents that enhance reactivity. In contrast, derivatives like 3,3',6,6'-tetrabromo-9,9'-bicarbazole exhibit increased biological activities due to additional bromination.

特性

IUPAC Name |

3-bromo-9-(3-bromocarbazol-9-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Br2N2/c25-15-9-11-23-19(13-15)17-5-1-3-7-21(17)27(23)28-22-8-4-2-6-18(22)20-14-16(26)10-12-24(20)28/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZHOMQLOVGXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。